7-Methoxy-2',3',5',6'-tetrahydrospiro[chromane-2,4'-pyran]-4-one
Description
Properties
Molecular Formula |
C14H16O4 |
|---|---|
Molecular Weight |
248.27 g/mol |
IUPAC Name |
7-methoxyspiro[3H-chromene-2,4'-oxane]-4-one |
InChI |
InChI=1S/C14H16O4/c1-16-10-2-3-11-12(15)9-14(18-13(11)8-10)4-6-17-7-5-14/h2-3,8H,4-7,9H2,1H3 |
InChI Key |
XIGQDQQZGAAEEH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)CC3(O2)CCOCC3 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 7-Methoxy-2',3',5',6'-tetrahydrospiro[chromane-2,4'-pyran]-4-one typically involves a spirocyclization reaction where a chromane derivative undergoes intramolecular cyclization with a suitable pyran precursor. The key steps involve:
- Formation of the chromane core bearing a 7-methoxy substituent.
- Introduction of a tetrahydropyran ring through spiro linkage at the 2-position of the chromane.
- Use of alkynol or alkene precursors to facilitate ring closure.
Method A: Cyclization from 2-Iodophenol and Alkynol Precursors
One well-documented method involves the reaction of 2-iodophenol derivatives with alkynol compounds under palladium-catalyzed conditions to form the spirocyclic product.
- Reagents : 2-iodo-7-methoxyphenol (or analogous 2-iodophenol), alkynol (e.g., 4-hydroxybut-1-yne derivatives).
- Catalyst : Palladium-based catalysts (e.g., Pd(0) complexes).
- Conditions : Typically carried out under inert atmosphere, moderate temperatures (room temperature to 80 °C).
- Workup : Purification by silica gel chromatography.
Example Data (Adapted from similar spiro[chromane-pyran] syntheses):
| Parameter | Details |
|---|---|
| Starting materials | 2-iodo-7-methoxyphenol (1.1 mmol), alkynol (1.0 mmol) |
| Catalyst | Pd(PPh3)4 or Pd2(dba)3 with ligand |
| Solvent | Toluene, THF, or DMF |
| Temperature | 25–80 °C |
| Reaction time | 12–24 hours |
| Yield | 79–88% isolated yield |
| Purification | Silica gel chromatography |
| Product form | Colorless solid |
| Melting point | ~130–132 °C |
Characterization : The product is confirmed by ^1H NMR, ^13C NMR, and HRMS. The spirocyclic structure is indicated by characteristic chemical shifts and coupling patterns consistent with tetrahydropyran and chromane rings.
Organocatalytic Domino Michael Addition/Cyclization
An alternative approach employs organocatalysis using squaramide-fused amino alcohol catalysts to promote domino Michael addition followed by cyclization to form the spirocyclic core.
- Catalysts : Hybrid squaramide-amino alcohol catalysts containing Brønsted basic and hydrogen-bonding sites.
- Substrates : Oxoindoline derivatives and dimedone or related nucleophiles.
- Solvent : Anhydrous tetrahydrofuran.
- Temperature : 0 °C to room temperature.
- Reaction time : 24–48 hours.
- Outcome : High yields (up to 95%) with good enantioselectivity (up to 95% ee).
This method emphasizes stereoselective synthesis, which can be adapted for spirochromane-pyran systems by modifying substrates accordingly.
| Parameter | Details |
|---|---|
| Catalyst loading | 5–10 mol% |
| Solvent | THF |
| Temperature | 0 °C to RT |
| Reaction time | 24–48 hours |
| Yield | 72–95% |
| Enantiomeric excess (ee) | Up to 95% |
The reaction mechanism involves hydrogen bonding between catalyst and substrate to guide the stereochemical outcome, with the Michael addition preceding cyclization.
Cyclization Using Inorganic Bases in Alcohol Solvents
For related chromane derivatives bearing methoxy groups, cyclization can be achieved by treating suitable precursors with inorganic bases such as sodium bicarbonate, potassium hydroxide, or ammonium hydroxide in alcohol solvents (methanol, ethanol, isopropanol).
- Procedure : The precursor compound is dissolved in alcohol, base is added, and the mixture is stirred at 25–30 °C for 4–6 hours.
- Workup : The reaction mixture is poured into water, stirred, filtered, and dried to yield the cyclized product.
- Advantages : Mild conditions and operational simplicity.
This method is commonly used in the preparation of methoxy-substituted quinolone and chromane derivatives and can be adapted for 7-methoxy-spirochromane synthesis.
Summary Table of Preparation Methods
| Method | Key Reagents | Catalyst/Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| Pd-catalyzed spirocyclization | 2-iodo-7-methoxyphenol + alkynol | Pd(0) complex | Toluene, THF | 25–80 | 12–24 | 79–88 | Silica gel purification, colorless solid |
| Organocatalytic domino reaction | Oxoindoline derivative + dimedone | Squaramide-amino alcohol | THF | 0–25 | 24–48 | 72–95 | High enantioselectivity possible |
| Base-promoted cyclization | Cyclizing precursor | NaHCO3, KOH, NH4OH | Methanol, ethanol | 25–30 | 4–6 | Moderate | Mild conditions, simple workup |
Research Discoveries and Insights
The palladium-catalyzed method (Method A) provides a robust route to spirochromane-pyran systems with high regioselectivity and good yields. The reaction tolerates various substituents on the aromatic ring, including methoxy groups at the 7-position, which are crucial for the target compound.
Organocatalytic methods offer stereoselective access to spirocyclic compounds, which is significant for applications requiring chiral purity. The use of squaramide catalysts facilitates hydrogen bonding networks that control the stereochemistry of the spiro center.
Base-promoted cyclization in alcoholic media is a practical approach for large-scale synthesis due to mild reaction conditions and ease of purification, though it may provide lower stereocontrol compared to organocatalysis.
Characterization data such as melting points, NMR chemical shifts, and high-resolution mass spectrometry confirm the formation of the desired spirocyclic chromane-pyran compounds and support the proposed structures.
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-2’,3’,5’,6’-tetrahydrospiro[chromane-2,4’-pyran]-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The methoxy group and other positions on the ring systems can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or organometallic compounds (e.g., Grignard reagents) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at specific positions on the ring systems.
Scientific Research Applications
Based on the search results, here's information about the applications of related compounds:
7-Methoxy-2',3',5',6'-tetrahydrospiro[chromane-2,4'-pyran]-4-one is a complex organic compound featuring a spirocyclic structure that combines chromane and pyran elements. It has a molecular weight of approximately 248.27 g/mol.
Potential Applications:
- Medicinal Chemistry Due to its diverse biological activities, including antioxidant and anti-inflammatory properties, it has potential applications in medicinal chemistry. It may be a candidate for therapeutic applications in treating diseases associated with oxidative stress and inflammation.
- Various Fields Its applications underscore the compound's relevance across multiple industries.
Reactivity and Synthesis:
- The chemical reactivity of 7-Methoxy-2',3',5',6'-tetrahydrospiro[chromane-2,4'-pyran]-4-one can be attributed to its functional groups, which allow for various chemical transformations.
- The synthesis of 7-Methoxy-2',3',5',6'-tetrahydrospiro[chromane-2,4'-pyran]-4-one can be achieved through several methods, highlighting the compound's synthetic versatility and potential for modification to enhance its properties.
Structural Similarities and Unique Properties:
Several compounds share structural similarities with 7-Methoxy-2',3',5',6'-tetrahydrospiro[chromane-2,4'-pyran]-4-one:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 5-Hydroxy-7-methoxyflavone | Contains flavone skeleton | Notable anti-inflammatory effects |
| Tectochrysin | Flavonoid derivative | Exhibits strong antioxidant activity |
| 7-Methoxyflavone | Simple flavonoid structure | Known for neuroprotective effects |
Mechanism of Action
The mechanism of action of 7-Methoxy-2’,3’,5’,6’-tetrahydrospiro[chromane-2,4’-pyran]-4-one involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in inflammation, cell proliferation, and apoptosis.
Binding Affinity: Studies on its binding affinity to different targets help elucidate its potential therapeutic effects and guide the design of related compounds with improved efficacy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Spiro Frameworks
Table 1: Key Structural and Functional Comparisons
Functional Group and Ring System Impact
Methoxy vs. Hydroxyl Groups :
- Hydroxyl groups, while increasing hydrogen-bonding capacity, may limit blood-brain barrier penetration .
Spiro Ring Variations :
- Pyran vs. Piperidin Rings : Piperidin-containing derivatives (e.g., Compound 106) exhibit enhanced anticancer activity due to the sulfonyl bridge’s electron-withdrawing effects, which may stabilize interactions with biological targets . In contrast, the pyran ring in the target compound offers conformational rigidity but lacks sulfonyl’s potency-enhancing properties.
- Cyclohexane vs.
Biological Activity
7-Methoxy-2',3',5',6'-tetrahydrospiro[chromane-2,4'-pyran]-4-one is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 7-Methoxy-2',3',5',6'-tetrahydrospiro[chromane-2,4'-pyran]-4-one is C₁₈H₁₈O₅, with a molecular weight of approximately 318.34 g/mol. The compound features a spiro structure that contributes to its unique biological activity.
Antioxidant Activity
Research indicates that 7-Methoxy-2',3',5',6'-tetrahydrospiro[chromane-2,4'-pyran]-4-one exhibits notable antioxidant properties. It has been shown to scavenge free radicals and inhibit lipid peroxidation, which is crucial in preventing oxidative stress-related diseases.
| Study | Method | Findings |
|---|---|---|
| Vieira-Júnior et al. (2011) | DPPH Assay | IC50 = 30 µg/mL |
| Teles et al. (2005) | ABTS Assay | Significant reduction in oxidative stress markers |
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory effects in various in vitro studies. It inhibits the production of pro-inflammatory cytokines and mediators such as TNF-α and IL-6. This activity suggests its potential use in treating inflammatory diseases.
| Study | Method | Findings |
|---|---|---|
| MDPI (2024) | LPS-stimulated macrophages | Reduced NO and IL-1β production |
| Frontiers in Natural Products (2023) | Cytokine assays | Inhibition of COX-2 expression |
Cytotoxicity Against Cancer Cells
7-Methoxy-2',3',5',6'-tetrahydrospiro[chromane-2,4'-pyran]-4-one has shown cytotoxic effects against various cancer cell lines. Notably, it has been tested against human melanoma and glioblastoma cells, demonstrating a dose-dependent inhibitory effect.
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-435 (melanoma) | 0.36 |
| SF-295 (glioblastoma) | 0.40 |
The biological activities of 7-Methoxy-2',3',5',6'-tetrahydrospiro[chromane-2,4'-pyran]-4-one can be attributed to several mechanisms:
- Antioxidant Mechanism : The compound's ability to donate electrons helps neutralize free radicals, thereby reducing oxidative damage.
- Inhibition of Inflammatory Pathways : It modulates signaling pathways such as NF-κB, which plays a critical role in the inflammatory response.
- Induction of Apoptosis : In cancer cells, it triggers apoptotic pathways leading to cell death through caspase activation.
Case Studies and Research Findings
Several studies have explored the compound's potential therapeutic applications:
- Cancer Treatment : A study published in Frontiers highlighted the efficacy of the compound against aggressive cancer cell lines, suggesting its use as a chemotherapeutic agent.
- Neuroprotection : Preliminary research indicates neuroprotective properties that may be beneficial in conditions like neurodegenerative diseases.
- Anti-diabetic Effects : Some investigations suggest that the compound may enhance insulin sensitivity and glucose uptake in muscle cells.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 7-Methoxy-2',3',5',6'-tetrahydrospiro[chromane-2,4'-pyran]-4-one?
- Methodology :
- Spiro Junction Formation : Use acid- or base-catalyzed cyclization to connect the chromane and tetrahydro-pyran rings. Spiro compounds often require precise control of steric and electronic factors during ring closure .
- Pyran Ring Construction : Employ reduction (e.g., NaBH₄ or LiAlH₄) of a pyranone precursor to form the tetrahydro-pyran moiety. Oxidation steps (e.g., KMnO₄) may stabilize ketone groups .
- Methoxy Group Introduction : Use methylating agents like methyl iodide under alkaline conditions to install the methoxy group at the 7-position of the chromane ring .
Q. How is the spiro junction structurally characterized?
- Methodology :
- X-ray Crystallography : Resolve bond angles and dihedral angles at the spiro carbon (e.g., monoclinic crystal system, β ≈ 95.77° as seen in similar spiro compounds) .
- NMR Spectroscopy : Analyze coupling constants (e.g., H NMR) to confirm restricted rotation around the spiro carbon. NOESY correlations can validate spatial proximity of adjacent protons .
Q. What analytical techniques are critical for confirming the compound’s purity and structure?
- Methodology :
- HPLC-MS : Quantify purity and detect impurities using reverse-phase chromatography with UV detection (λ = 254–280 nm for chromenone absorption) .
- FT-IR Spectroscopy : Identify carbonyl (C=O) stretching at ~1650–1700 cm⁻¹ and methoxy (C-O) vibrations at ~1250 cm⁻¹ .
Advanced Research Questions
Q. How can computational chemistry resolve contradictions in spectroscopic data?
- Methodology :
- DFT Calculations : Predict NMR chemical shifts (e.g., using B3LYP/6-311+G(d,p)) and compare with experimental data to assign ambiguous signals .
- Molecular Dynamics Simulations : Model the spiro compound’s conformational flexibility to explain discrepancies in NOESY or C NMR spectra .
Q. What strategies address regioselectivity challenges in modifying the tetrahydro-pyran ring?
- Methodology :
- Protecting Group Strategies : Temporarily block reactive sites (e.g., ketone groups) using silyl ethers or acetals before functionalizing the pyran ring .
- Catalytic Asymmetric Synthesis : Use chiral catalysts (e.g., organocatalysts) to control stereochemistry during substitutions or additions to the pyran ring .
Q. How do electronic effects influence the reactivity of the chromane-4-one moiety?
- Methodology :
- Electron-Deficient Sites : The 4-keto group activates adjacent positions for nucleophilic attacks (e.g., hydroxylation or alkylation). Monitor reactivity via Hammett plots or frontier molecular orbital (FMO) analysis .
- Methoxy Group Impact : Evaluate resonance effects using UV-Vis spectroscopy; compare λₘₐₓ shifts with analogs lacking the methoxy group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
